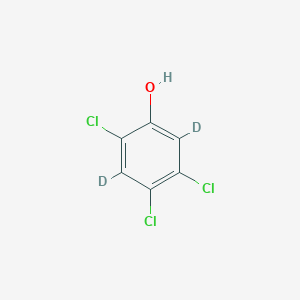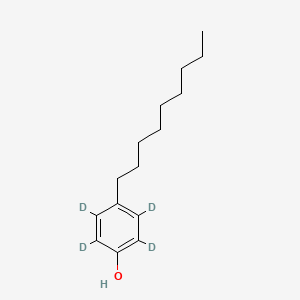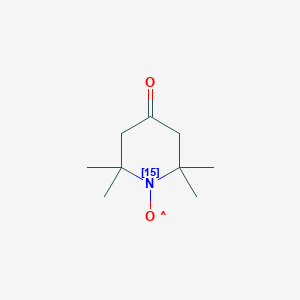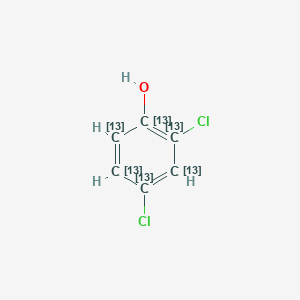![molecular formula C11H12ClN3O2 B1429404 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester CAS No. 1393648-54-8](/img/structure/B1429404.png)
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester
説明
The compound “2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester” is a pyrrolo-pyrimidine compound . Pyrrolo[2,3-d]pyrimidines are known to have pronounced cytotoxic activity .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . An ecofriendly synthesis of Ribociclib intermediate using regioselective hydrodechlorination and DMAP catalyzed ester hydrolysis has also been reported .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using 1H NMR and 13C NMR . The disappearance of methyl peak signal of ester peaks at δ 3.9 as singlet, and appearance of the acid proton signal at δ 13.6 were observed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as IR spectroscopy, 1H NMR, and 13C NMR . For example, the IR spectra recorded showed peaks at 3137 (NH), 1676 (C=O), 1609 (C=N) .科学的研究の応用
Use in the Preparation of Tyrosine Kinase Inhibitors
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : This compound is used as an intermediate in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitors are often used in the treatment of cancer.
- Methods of Application : While the exact methods of application are not specified, it typically involves chemical synthesis in a laboratory setting, where this compound is used as a building block in the creation of the inhibitor molecules .
- Results or Outcomes : The outcome of this application is the production of tyrosine kinase inhibitors, which have significant potential in the treatment of various types of cancer .
Use in the Synthesis of STAT6 Inhibitors
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : This compound can be used in the preparation of oral signal transducers and activators of transcription 6 (STAT6) inhibitors . STAT6 is a protein that in humans is encoded by the STAT6 gene. It is involved in transmitting signals in cells (signal transduction) and is a part of the Jak-STAT signaling pathway.
- Methods of Application : The exact methods of application are not specified, but it would involve chemical synthesis in a laboratory setting, where this compound is used as a building block in the creation of the inhibitor molecules .
- Results or Outcomes : The outcome of this application is the production of STAT6 inhibitors, which have potential therapeutic applications in conditions like allergic reactions and some types of cancer where the STAT6 pathway is known to play a role .
Use in Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : This compound can be used as an intermediate in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.
- Methods of Application : The exact methods of application are not specified, but it would involve chemical reactions in a laboratory setting, where this compound is used as a building block in the creation of other organic compounds .
- Results or Outcomes : The outcome of this application is the production of a variety of organic compounds, which can have a wide range of uses in fields like medicine, materials science, and more .
将来の方向性
The future directions in the research of pyrrolo[2,3-d]pyrimidine compounds seem to be focused on the synthesis of new derivatives with different substituents using solvent-free microwave irradiation conditions . Additionally, ecofriendly methods for the synthesis of Ribociclib precursor have been explored .
特性
IUPAC Name |
tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-6-13-9(12)14-8(7)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYAJRKBAUVWGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



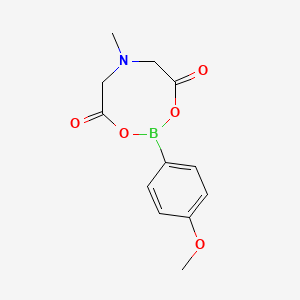
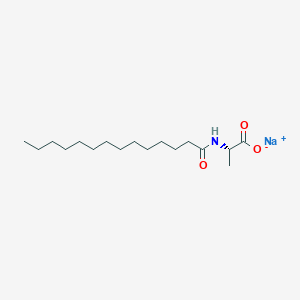
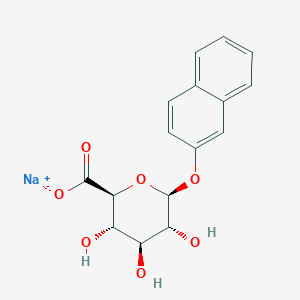
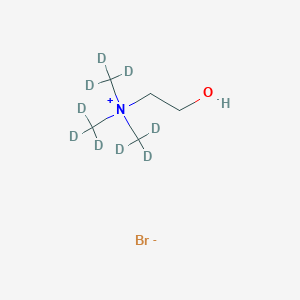
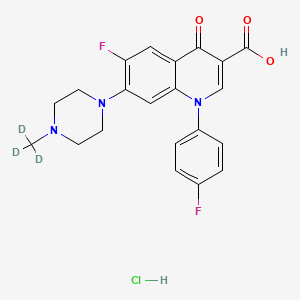
![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)
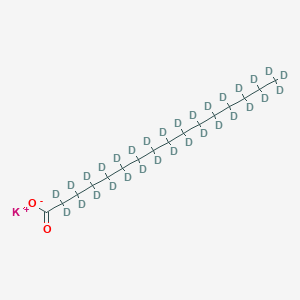
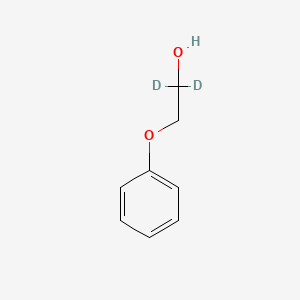
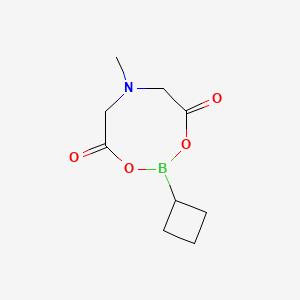
![[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1429339.png)
